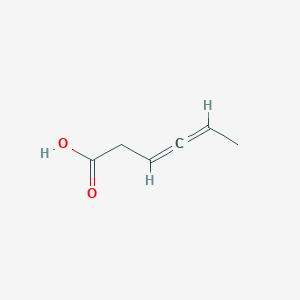![molecular formula C57H87N19O26S2 B14437509 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-72-0](/img/structure/B14437509.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate” is a complex organic molecule with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Each step would require specific reaction conditions, such as temperature, pressure, and pH, as well as the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
Industrial production of such a complex compound would involve scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce a more oxidized form of the compound, while reduction might yield a more reduced form.
Aplicaciones Científicas De Investigación
The compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the manufacture of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural features.
Uniqueness
The uniqueness of the compound could be highlighted by comparing its chemical structure, reactivity, and applications with those of similar compounds. This comparison would help to underscore the distinct properties and potential advantages of the compound.
Propiedades
Número CAS |
77368-72-0 |
|---|---|
Fórmula molecular |
C57H87N19O26S2 |
Peso molecular |
1518.5 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H87N19O26S2/c1-16-31(73-46(75-44(16)62)21(7-28(60)81)67-9-20(59)45(63)90)48(92)74-33(41(22-10-65-15-68-22)99-56-43(37(86)34(83)26(11-77)98-56)100-55-39(88)42(101-57(64)95)35(84)27(12-78)97-55)50(94)69-17(2)25(80)8-29(82)72-32(18(3)79)49(93)76-51(102-54-38(87)36(85)30(61)19(4)96-54)40(89)53-71-24(14-104-53)52-70-23(13-103-52)47(91)66-6-5-58/h10,13-15,17-21,25-27,30,32-43,51,54-56,67,77-80,83-89H,5-9,11-12,58-59,61H2,1-4H3,(H2,60,81)(H2,63,90)(H2,64,95)(H,65,68)(H,66,91)(H,69,94)(H,72,82)(H,74,92)(H,76,93)(H2,62,73,75) |
Clave InChI |
NZHOIRNVDWJTQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


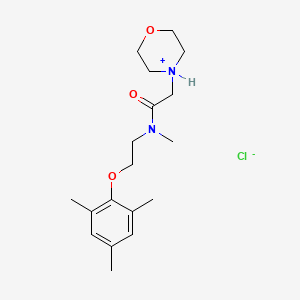

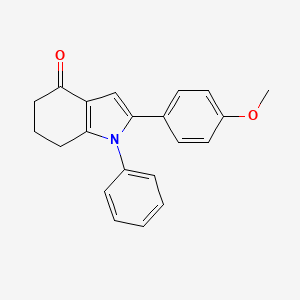


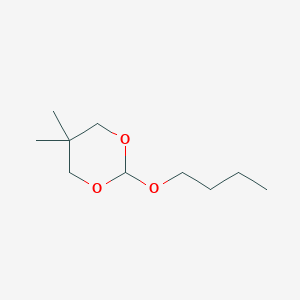
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
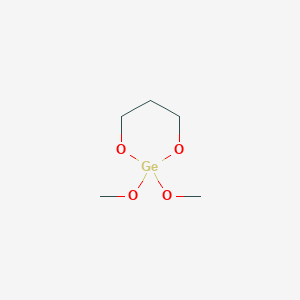
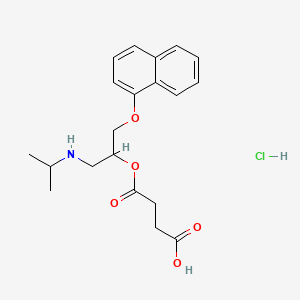

![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
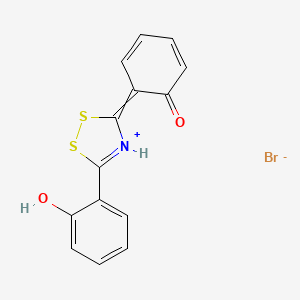
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
